molecular formula C3H2Cl6 B1216839 1,1,1,3,3,3-Hexachloropropane CAS No. 3607-78-1

1,1,1,3,3,3-Hexachloropropane

Cat. No. B1216839
CAS RN: 3607-78-1
M. Wt: 250.8 g/mol
InChI Key: BBEAZDGZMVABIC-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexachloropropane is a compound of chlorine, hydrogen, and carbon, with the chemical formula C3Cl6H2 . Its molecule can be described as that of propane with chlorine atoms substituted for the six hydrogen atoms on the extremal carbons .


Synthesis Analysis

The original synthesis of 1,1,1,3,3,3-Hexachloropropane was obtained by reacting 1,1,3,3-tetrachloropropane and/or 1,1,1,3-tetrachloropropane with chlorine at 80-100 °C . The compound can also be produced quantitatively by reacting carbon tetrachloride CCl4 and 1,1-dichloroethene Cl2C=CH2 at 80-150 °C, with a copper-based catalyst, such as copper (I) chloride or copper (II) chloride, and possibly an amine as co-catalyst .


Molecular Structure Analysis

The molecular structure of 1,1,1,3,3,3-Hexachloropropane is Cl3C−CH2−CCl3 . It has a molecular weight of 250.77 g/mol .


Chemical Reactions Analysis

The compound has been considered as an intermediate in the manufacture of 1,1,1,3,3,3-hexafluoropropane, through reaction with hydrogen fluoride .


Physical And Chemical Properties Analysis

1,1,1,3,3,3-Hexachloropropane is a liquid that boils at 206 °C . Its boiling point is significantly higher than expected based on estimations from various molecular parameters . It has a density of 1.68 g/mL at 204 °C and a refractive index (nD) of 1.5179 .

Scientific Research Applications

Analysis of Chemical Contaminants

A study by Plantinga, Toorn, and Stegen (1991) describes a method for determining 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins using capillary gas chromatography. This research highlights the relevance of 1,1,1,3,3,3-hexachloropropane in the analysis of chemical contaminants in food products (Plantinga, Toorn, & Stegen, 1991).

Molecular Structure Studies

The molecular structure of 1,1,1,3,3,3-hexachloro-1,3-disilapropane was studied by Vajda et al. (1983) using electron diffraction. This research contributes to understanding the molecular configurations and properties of hexachloropropane derivatives (Vajda et al., 1983).

Environmental Fate and Toxicity

Willett, Ulrich, and Hites (1998) conducted a study on the differential environmental fates and toxicities of various hexachlorocyclohexane isomers. This research is significant in understanding the environmental impact and health risks associated with hexachloropropane and its isomers (Willett, Ulrich, & Hites, 1998).

Soil Fumigation and Bacterial Communities

Liu et al. (2015) investigated the impact of 1,3-dichloropropene, a related compound, on soil bacterial communities. This study provides insights into how hexachloropropane derivatives can affect soil microbiology, which is crucial for agricultural and environmental applications (Liu et al., 2015).

Chemical Degradation and Environmental Safety

Research by Zheng et al. (2003) on the competitive degradation between chloropicrin and 1,3-dichloropropene in soils sheds light on the environmental behavior and degradation patterns of hexachloropropane derivatives, which is vital for assessing their environmental safety (Zheng et al., 2003).

Thermodynamic Properties

Pan, Xinfang, Zhao, and Qiu (2012) developed an equation of state for the thermodynamic properties of 1,1,1,3,3,3-hexafluoropropane, indicating its significance in industrial applications and the need for precise thermodynamic data for such compounds (Pan et al., 2012).

Safety And Hazards

1,1,1,3,3,3-Hexachloropropane is labeled with the signal word “Warning” and has hazard statements H315, H319, H332, H335, H400 . A 2001 study found that the compound had significant effects on rat fetuses when inhaled at 25 ppm . The LD50 (injection, rats) was found to be 827 mg/kg .

properties

IUPAC Name

1,1,1,3,3,3-hexachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEAZDGZMVABIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074600
Record name Propane, 1,1,1,3,3,3-hexachloro-
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Molecular Weight

250.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexachloropropane

CAS RN

3607-78-1
Record name 1,1,1,3,3,3-Hexachloropropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexachloropropane
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Record name Propane, 1,1,1,3,3,3-hexachloro-
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Record name Propane, 1,1,1,3,3,3-hexachloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexachloropropane
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Synthesis routes and methods

Procedure details

A 400 mL Hastelloy™ C nickel alloy shaker tube was charged with anhydrous cuprous chloride (1.39 g, 0.014 mole), triethylamine hydrochloride (1.93 g, 0.014 mole), adiponitrile (52.0 g, 0.481 mole), carbon tetrachloride (151.0 g, 0.982 mole), and vinylidene chloride (47.5 g, 0.490 mole). The tube was sealed, cooled in a dry ice bath, evacuated, and purged with nitrogen several times. The tube was placed in a heating jacket and agitation begun. The tube was heated to 120° C. over the course of 1.3 hours and then held at 119-122° C. for one hour; during this time the pressure rose to a maximum of 83 psig (674 kPa) and then dropped to 41 psig (384 kPa) at the end of the heating period. The tube was then cooled to ambient temperature.
[Compound]
Name
cuprous chloride
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexachloropropane
Reactant of Route 2
1,1,1,3,3,3-Hexachloropropane

Citations

For This Compound
39
Citations
WJ Brock, SM Munley, MS Swanson… - Toxicological …, 2003 - academic.oup.com
The potential developmental toxicity and the in vitro and in vivo genotoxicity of HCC-230fa were assessed. In the developmental toxicity study, groups of 25 mated Crl:CD ® (SD)BR rats …
Number of citations: 3 academic.oup.com
JR Bamberger, GS Ladics, ME Hurtt… - Toxicological …, 2001 - academic.oup.com
Male and female rats were exposed by inhalation (whole body) to HCC-230fa (1,1,1,3,3,3-hexachloropropane) for 6 h/day, 5 days/week over a 15-week period. Concentrations of 0, 0.50…
Number of citations: 2 academic.oup.com
KM McGown, ME Hurtt - 2003 - Citeseer
The potential developmental toxicity and the in vitro and in vivo genotoxicity of HCC-230fa were assessed. In the developmental toxicity study, groups of 25 mated Crl: CD®(SD) BR rats …
Number of citations: 2 citeseerx.ist.psu.edu
HW Davis, AM Whaley - Journal of the American Chemical …, 1951 - ACS Publications
Figure 3 of the above named article1 exhibits values of the interaction constant,¿¡(X), for mixed solutions of antimony (III) and-(V) in concen-trated hydrochloric acid. Figure 4 gives the …
Number of citations: 6 pubs.acs.org
AM Whaley, HW Davis - Journal of the American chemical society, 1951 - ACS Publications
In a recent review Neurath and Schwert1 have discussed the specificity requirements of syn-thetic substrates fortrypsin. L-Lysine ethyl ester (LyEE) which possesses the necessary …
Number of citations: 6 pubs.acs.org
N Davidson - Journal of the American Chemical Society, 1951 - ACS Publications
Figure 3 of the above named article1 exhibits values of the interaction constant,¿¡(X), for mixed solutions of antimony (III) and-(V) in concen-trated hydrochloric acid. Figure 4 gives the …
Number of citations: 3 pubs.acs.org
HJ Dauben Jr, HJ Ringold, RH Wade… - Journal of the …, 1951 - ACS Publications
The difficulties involved in effecting the con-densation of nitromethane with cyclohexanone4’5· 6'7 have been resolved recently by Grob and von Tscharner6 in their use of a molar …
Number of citations: 32 pubs.acs.org
FR Duke, RC Pinkerton - Journal of the American Chemical …, 1951 - ACS Publications
reported here are some-what higher than those obtained by Kern and Orleman. 2b The greatest source of error involved is in the determination of oh++ od+, due to an uncertain liquid …
Number of citations: 30 pubs.acs.org
H Werbin, A Palm - Journal of the American Chemical Society, 1951 - ACS Publications
In a recent review Neurath and Schwert1 have discussed the specificity requirements of syn-thetic substrates fortrypsin. L-Lysine ethyl ester (LyEE) which possesses the necessary …
Number of citations: 31 pubs.acs.org
AW Weston, RJ Michaels Jr - Journal of the American Chemical …, 1951 - ACS Publications
In a recent review Neurath and Schwert1 have discussed the specificity requirements of syn-thetic substrates fortrypsin. L-Lysine ethyl ester (LyEE) which possesses the necessary …
Number of citations: 18 pubs.acs.org

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